Asenapine-13C,d3 Maleate
Description
Properties
Molecular Formula |
C₂₀¹³CH₁₇D₃ClNO₅ |
|---|---|
Molecular Weight |
405.85 |
Synonyms |
(3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate-13C,d3; trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-Dibenz[2,3:6,7]oxepino[4,5-c]pyrrole-13C,d3; Org 5222-13C,d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Asenapine 13c,d3 Maleate
Design and Execution of Isotopic Labeling Strategies for Asenapine (B1667633) Maleate (B1232345)
The primary strategy for the isotopic labeling of asenapine is to create a stable, non-radioactive internal standard for use in bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The design of Asenapine-13C,d3 focuses on introducing the labels in a chemically stable position that is unlikely to be lost during metabolic processes, yet provides a sufficient mass shift for clear differentiation from the unlabeled analyte.
The N-methyl group of the pyrrolidine (B122466) ring was identified as the optimal location for labeling. tlcstandards.comcaymanchem.com This position offers several advantages:
Chemical Stability: The carbon-nitrogen bond is robust, ensuring the label is not lost during sample extraction, chromatography, or ionization.
Significant Mass Shift: The combination of one ¹³C and three deuterium (B1214612) atoms results in a mass increase of 4 Daltons (+4 Da) compared to the parent molecule. This provides a clear and unambiguous separation in the mass spectrometer, preventing cross-signal interference.
Synthetic Accessibility: The N-methyl group can be introduced late in the synthetic sequence, allowing for the efficient use of expensive labeled reagents. The precursor, N-desmethyl asenapine, is a known synthetic intermediate. medchemexpress.com
The execution of this strategy involves the synthesis of the core tetracyclic structure of asenapine, followed by a final methylation step using a specifically labeled methylating agent. This ensures high incorporation efficiency of the stable isotopes.
Precursor Compounds and Reaction Pathways for ¹³C and d₃ Introduction
The synthesis of Asenapine-13C,d3 Maleate hinges on the reaction between the N-desmethyl asenapine precursor and a labeled methylating agent.
Key Precursors:
N-Desmethyl Asenapine: This compound, also known as (3aRS,12bRS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole, serves as the immediate precursor. It contains the complete tetracyclic ring system of asenapine but lacks the N-methyl group.
¹³C,d₃-Methyl Iodide (¹³CD₃I): This is the isotopically labeled reagent of choice for introducing the labeled methyl group. It provides both the ¹³C and the three deuterium atoms in a single, highly reactive molecule.
Reaction Pathway:
The most direct pathway is the N-alkylation of the secondary amine of N-desmethyl asenapine. The reaction proceeds as a standard nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the ¹³C-labeled methyl group of the methyl iodide, displacing the iodide ion. A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, is typically used to neutralize the hydroiodic acid formed during the reaction.
Step 1: Synthesis of N-desmethyl asenapine precursor. Step 2: N-methylation with ¹³C,d₃-methyl iodide to form the labeled asenapine free base. Step 3: Reaction of the labeled free base with maleic acid to precipitate this compound salt.
This late-stage introduction of the isotopic label is economically advantageous as it minimizes the number of synthetic steps involving the costly labeled reagent.
Stereoselective Synthesis Approaches for Labeled Asenapine Isomers
Asenapine possesses two chiral centers and exists as a pair of enantiomers. The therapeutically used form is the racemic trans-(±)-isomer. fda.gov However, stereoselective syntheses have been developed to produce specific enantiomers, such as (+)-asenapine. rsc.org
These stereoselective approaches can be directly adapted to produce labeled asenapine isomers. The key is to utilize an enantiomerically pure N-desmethyl asenapine precursor.
Approach for Labeled Isomer Synthesis:
Enantioselective Synthesis of Precursor: An asymmetric synthesis, such as one employing an organocatalytic Michael addition followed by reductive cyclization, is used to prepare a specific enantiomer of N-desmethyl asenapine (e.g., (+)-N-desmethyl asenapine). rsc.org
Stereospecific N-Methylation: The enantiomerically pure N-desmethyl precursor is then subjected to the N-methylation reaction described in section 2.2, using ¹³C,d₃-methyl iodide. Since the N-alkylation reaction does not affect the existing chiral centers on the tetracyclic core, the stereochemistry is retained.
This method allows for the synthesis of specific labeled enantiomers, such as (+)-Asenapine-13C,d3, which can be valuable for detailed stereospecific metabolic or receptor-binding studies.
Purification and Definitive Structural Characterization of this compound
As an analytical reference standard, this compound requires rigorous purification and comprehensive characterization to confirm its structure, isotopic enrichment, and chemical purity.
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques used for structural confirmation and isotopic analysis.
Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) is the definitive method for confirming the mass shift and, therefore, the successful incorporation of the isotopic labels. In positive ionization mode, the protonated molecular ions ([M+H]⁺) are observed. The mass difference between the unlabeled and labeled compounds should be +4 Da. nih.gov Fragmentation analysis further confirms that the label resides on the portion of the molecule containing the N-methyl group.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift (Da) |
| Asenapine | 286.1 | 166.0 | N/A |
| Asenapine-13C,d3 | 290.0 | 166.1 | +4 |
Table 1: Comparison of precursor and product ions for asenapine and its isotopically labeled form in tandem mass spectrometry. Data sourced from multiple bioanalytical studies. nih.govresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would confirm the absence of a signal corresponding to the N-methyl protons in Asenapine-13C,d3, providing strong evidence for successful deuteration at this position.
¹³C NMR: The carbon NMR spectrum would show a signal for the N-methyl carbon, confirming the incorporation of the ¹³C label.
The chemical purity of this compound is critical for its function as an analytical standard. High-Performance Liquid Chromatography (HPLC) is the standard method for this evaluation. nih.gov
Reversed-Phase HPLC (RP-HPLC): This is the most common technique for assessing the purity of asenapine and its labeled analogue. A C18 or similar column is used with a mobile phase typically consisting of an acidified aqueous buffer and an organic solvent like acetonitrile (B52724). nih.govresearchgate.net Purity is determined by detecting the main compound peak (usually with a UV detector at a wavelength such as 232 nm) and quantifying any impurity peaks. nih.gov For use as a certified reference material, the chemical purity is typically required to be ≥98%, with isotopic enrichment often exceeding 99%. caymanchem.comcerilliant.com
| Parameter | Typical Condition |
| Column | SunFire C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate (B84403) : Acetonitrile (95:05, v/v), pH 3.5 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 232 nm |
| Retention Time | ~5.5 min |
Table 2: Example of typical RP-HPLC conditions for the analysis of asenapine, applicable for purity assessment of its labeled standard. Conditions are based on published stability-indicating methods. nih.gov
A comprehensive Certificate of Analysis (CoA) for a commercial standard of this compound would include data from these spectroscopic and chromatographic analyses to verify its identity, purity, and isotopic enrichment. cerilliant.comcerilliant.com
Advanced Analytical Method Development and Validation Utilizing Asenapine 13c,d3 Maleate As a Stable Isotope Internal Standard Siis
Principles and Applications of Asenapine-13C,d3 Maleate (B1232345) as a SIIS in Quantitative Bioanalysis
The fundamental principle behind using Asenapine-13C,d3 Maleate as a SIIS is stable isotope dilution. This technique involves adding a known quantity of the isotopically labeled analog of the analyte to a sample before processing. medchemexpress.com Because the SIIS is chemically identical to the analyte (asenapine), it exhibits nearly identical behavior during sample extraction, cleanup, and ionization in the mass spectrometer. lcms.cz However, due to the incorporation of one Carbon-13 and three deuterium (B1214612) atoms, it has a higher mass, allowing the mass spectrometer to distinguish it from the unlabeled native analyte. caymanchem.com
This co-elution and similar ionization behavior ensure that any sample loss or ionization suppression/enhancement (matrix effects) experienced by the analyte is mirrored by the SIIS. nih.govnih.gov By calculating the ratio of the analyte's signal to the SIIS's signal, analysts can correct for these variations, leading to highly accurate and precise quantification. This compound is particularly suited for this role in the quantification of asenapine (B1667633) in various biological samples. caymanchem.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS is the predominant technique for the bioanalysis of asenapine, and the use of this compound is well-documented in this context. nih.govnih.govxjtu.edu.cn In these methods, the SIIS is added to plasma samples before a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) process. nih.gov
During analysis, both asenapine and this compound are separated from matrix components using a reversed-phase high-performance liquid chromatography (RP-HPLC) column, such as a Chromolith Performance RP8e or a C18 column. nih.govnih.gov They are then ionized, typically via electrospray ionization (ESI) in the positive mode, and detected by a triple quadrupole mass spectrometer. xjtu.edu.cn
The mass spectrometer is set to monitor specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). For asenapine, a common transition is m/z 286.1 → 166.0. nih.govnih.gov For this compound, the corresponding transition is m/z 290.0 → 166.1. nih.govxjtu.edu.cn The 4-mass unit difference between the precursor ions allows for their distinct detection, while the identical product ion confirms the specificity of the analysis. The use of the SIIS in this manner effectively normalizes the analytical signal, correcting for matrix effects which are evaluated by the IS-normalized matrix factor. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While LC-MS/MS is more common for a compound like asenapine, GC-MS can also be utilized for its quantification. caymanchem.com A 2013 study detailed a validated GC-MS method for asenapine in postmortem specimens, although it used D5-fentanyl as the internal standard rather than a stable isotope-labeled analog of asenapine. nih.gov
In principle, this compound is an ideal internal standard for GC-MS analysis. caymanchem.comcaymanchem.com For GC-MS, analytes often require derivatization to increase their volatility and thermal stability. The chemical similarity between asenapine and its labeled counterpart would ensure they undergo derivatization at the same rate. Following injection into the GC, they would co-elute from the column and, upon entering the mass spectrometer, would be distinguished by their mass-to-charge ratios, providing the same benefits of accurate quantification as seen in LC-MS/MS. oup.com However, specific published research detailing a GC-MS method that explicitly uses this compound as the internal standard is not widely available, indicating LC-MS/MS is the preferred platform.
Development and Optimization of Quantitative Assays for Asenapine and its Metabolites in Complex Biological Matrices (e.g., Plasma, Tissue Homogenates)
The development of a reliable quantitative assay for asenapine in biological matrices like human plasma requires rigorous optimization and validation. The use of this compound is central to achieving the high standards of sensitivity, accuracy, and precision demanded by regulatory guidelines for bioanalytical method validation. nih.gov
A highly selective and sensitive LC-MS/MS assay has been developed for determining asenapine in human plasma, even in the presence of its inactive metabolites, N-desmethyl asenapine and asenapine-N-glucuronide. nih.govxjtu.edu.cn A typical procedure involves the extraction of asenapine and the SIIS (Asenapine-13C,d3) from 300 µL of human plasma using a liquid-liquid extraction with methyl tert-butyl ether. nih.govnih.gov Chromatographic separation is often achieved on a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer, allowing for rapid analysis times. nih.govnih.gov
Method Sensitivity and Lower Limits of Quantification (LLOQ)
Method sensitivity is critical, especially given the low concentrations of asenapine often found in clinical and forensic samples. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
In a validated LC-MS/MS method using this compound, the LLOQ for asenapine in human plasma was established at 0.050 ng/mL. nih.govnih.govxjtu.edu.cn This level of sensitivity is crucial for pharmacokinetic studies. The corresponding Limit of Detection (LOD), the lowest concentration that can be reliably detected, was found to be 0.0025 ng/mL. nih.govxjtu.edu.cn
| Parameter | Value (ng/mL) | Matrix | Analytical Method |
| LLOQ | 0.050 | Human Plasma | LC-MS/MS |
| LOD | 0.0025 | Human Plasma | LC-MS/MS |
| Data derived from a validated bioanalytical method utilizing this compound as the SIIS. nih.govnih.govxjtu.edu.cn |
Linearity and Dynamic Range Assessments
The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte. Assays for asenapine using its stable isotope-labeled internal standard have demonstrated excellent linearity over a specified range.
A validated LC-MS/MS method showed a linear concentration range of 0.050 to 20.0 ng/mL for asenapine in human plasma. nih.govnih.govxjtu.edu.cn Calibration curves constructed in this range consistently yield correlation coefficients (r²) greater than 0.99, indicating a strong linear relationship between instrument response and concentration.
| Parameter | Value | Matrix |
| Linear Dynamic Range | 0.050 - 20.0 ng/mL | Human Plasma |
| Correlation Coefficient (r²) | > 0.99 | Human Plasma |
| Data from a validated LC-MS/MS assay for asenapine. nih.govnih.govxjtu.edu.cn |
Precision, Accuracy, and Selectivity Evaluations
Precision measures the closeness of agreement among a series of measurements, while accuracy reflects the closeness of the mean test results to the true value. Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
In assays utilizing this compound, both intra-batch (within-run) and inter-batch (between-run) precision and accuracy are assessed using quality control (QC) samples at multiple concentration levels (low, medium, and high).
For a validated method, the intra-batch precision (expressed as % CV) ranged from 1.3% to 2.8%, with accuracy between 94.1% and 99.5%. nih.gov The inter-batch precision varied from 2.4% to 5.8%, with accuracy between 91.2% and 97.0%. nih.gov These values fall well within the accepted regulatory limits, demonstrating the method's reliability.
Selectivity is confirmed by analyzing blank plasma from multiple sources to check for interferences at the retention times of asenapine and the SIIS. nih.gov The method has been shown to be highly selective, with no significant interference from endogenous plasma components or asenapine's primary metabolites. nih.govxjtu.edu.cn
| Validation Parameter | Low QC | Medium QC | High QC |
| Intra-Batch Precision (% CV) | 1.3% - 2.8% | 1.3% - 2.8% | 1.3% - 2.8% |
| Intra-Batch Accuracy (%) | 94.1% - 99.5% | 94.1% - 99.5% | 94.1% - 99.5% |
| Inter-Batch Precision (% CV) | 2.4% - 5.8% | 2.4% - 5.8% | 2.4% - 5.8% |
| Inter-Batch Accuracy (%) | 91.2% - 97.0% | 91.2% - 97.0% | 91.2% - 97.0% |
| Summary of precision and accuracy data from a validated LC-MS/MS method for asenapine in human plasma. nih.gov |
Matrix Effects and Ion Suppression/Enhancement Investigations
In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), the accuracy and reproducibility of results can be significantly affected by matrix effects. chromatographyonline.com These effects arise from co-eluting components in the sample matrix (e.g., plasma, urine) that interfere with the ionization of the target analyte, leading to either a suppressed or enhanced signal in the mass spectrometer. waters.comlongdom.org Ion suppression, the more common phenomenon, occurs when matrix components compete with the analyte for ionization, reducing the analyte's signal and potentially leading to under-quantification. chromatographyonline.comlongdom.org
The use of a stable isotope-labeled internal standard (SIIS), such as this compound, is considered the gold standard for mitigating matrix effects. nih.govtandfonline.com An ideal SIIS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes during chromatographic separation and experiences the same degree of ion suppression or enhancement. wuxiapptec.com By using the ratio of the analyte's response to the SIIS's response for quantification, any signal fluctuation caused by the matrix is effectively normalized. annlabmed.org
The combination of 13C and deuterium (d3) labeling in this compound provides a mass shift of +4 Da relative to the unlabeled asenapine, which is ideal for avoiding mass spectrometric cross-talk. wuxiapptec.comnih.gov Research has demonstrated the efficacy of this compound in compensating for matrix effects during the analysis of asenapine in human plasma. In one LC-MS/MS study, the matrix effect was evaluated by calculating the IS-normalized matrix factor. nih.gov The results, which ranged from 1.03 to 1.05, indicated that the SIIS successfully corrected for matrix-induced signal variations across different quality control levels. nih.gov Post-column infusion experiments have further substantiated the absence of significant ion suppression or enhancement at the retention time of asenapine and its labeled internal standard. researchgate.net
Table 1.nih.govChromatographic Separation Techniques for this compound and Related Analytes
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Systems
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the separation and quantification of asenapine in various samples, including bulk drug and biological matrices. tandfonline.comnih.gov In a typical RP-HPLC setup, a non-polar stationary phase (commonly a C18 or ODS column) is used with a polar mobile phase. researchgate.net The separation of asenapine is achieved by optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). researchgate.netscholarsresearchlibrary.com
For the accurate quantification of asenapine using LC-MS/MS, this compound is added to samples as an internal standard. nih.gov Due to its structural similarity, the SIIS co-elutes with the unlabeled asenapine, allowing for reliable correction of variations during sample preparation and analysis. scispace.com Several RP-HPLC methods have been developed, utilizing different conditions to achieve efficient separation. For instance, one method used a Chromolith Performance RP8e column with a mobile phase of acetonitrile, 5.0 mM ammonium acetate, and 10% formic acid (90:10:0.1, v/v/v). nih.gov Another validated method employed a Hiber C18 column with a mobile phase of 0.05 M potassium dihydrogen phosphate (B84403) (pH 2.7) and acetonitrile (60:40, v/v). scholarsresearchlibrary.com
Table 2.nih.govscholarsresearchlibrary.comthepharmajournal.comsaspublishers.comUltra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis
Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC, resulting in significantly faster analysis times and improved resolution. This high-throughput capability is particularly advantageous in clinical settings for therapeutic drug monitoring. nih.gov
A UHPLC-MS/MS method has been developed for the simultaneous quantification of 16 antipsychotics, including asenapine, and their metabolites in serum. nih.gov This method achieved a rapid run-time of just 6 minutes. nih.gov In such high-speed analyses, the role of this compound as an internal standard is critical. It ensures that the accuracy and precision of quantification are maintained despite the short run times by compensating for any analytical variability, including matrix effects that can still occur in UHPLC systems. wuxiapptec.comnih.gov The use of isotope-labeled standards for every compound where possible was a key part of the validation of this rapid UHPLC method. nih.gov
High-Performance Thin Layer Chromatography (HPTLC) for Screening
High-performance thin-layer chromatography (HPTLC) is a planar chromatographic technique that is often used for the screening and quantitative estimation of compounds in pharmaceutical formulations. ekb.egtandfonline.com It offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. Several HPTLC methods have been developed for the analysis of asenapine maleate. tandfonline.comresearchgate.netlatamjpharm.org
These methods typically use a stationary phase of silica (B1680970) gel 60 F254 on an aluminum plate. tandfonline.comresearchgate.net The separation of asenapine from its degradation products or other substances is achieved with a suitable mobile phase, such as methanol or a mixture of ethyl acetate and methanol (1:1, v/v). tandfonline.comlatamjpharm.org Densitometric analysis, commonly performed at a wavelength of 235 nm or 254 nm, is used for quantification. tandfonline.comlatamjpharm.org While HPTLC is a valuable tool for screening and quality control of formulations, the use of this compound as an internal standard is primarily associated with mass spectrometry-based methods (LC-MS/MS), which are used for confirmation and for bioanalysis requiring high sensitivity and specificity. nih.gov
Comprehensive Stability Profiling of this compound as a Research Standard
The stability of an analytical standard is a critical parameter that ensures the reliability of quantitative data over time. As a stable isotope-labeled internal standard, the stability of this compound is expected to be identical to that of unlabeled asenapine. Therefore, stability studies conducted on asenapine maleate are directly applicable.
Chemical Stability in Various Solvents and Buffers
The stability of asenapine has been evaluated under various storage conditions, in both solid form and in solution. As a solid material, Asenapine-13C-d3 hydrochloride is reported to be stable for at least four years when stored at -20°C. caymanchem.com
The stability in biological matrices and analytical solvents is crucial for bioanalytical method development. Studies have shown that asenapine is stable in human plasma for at least 24 hours at room temperature and can withstand up to six freeze-thaw cycles. nih.gov In extracted plasma samples, it remains stable for 94 hours under refrigerated conditions (5°C) and for 75 hours at room temperature. nih.gov Furthermore, stability assessments in various solvents demonstrated that asenapine maleate was stable in methanol and Transcutol® for 72 hours at 32°C. ucl.ac.uk This comprehensive stability profile confirms that this compound is a robust and reliable internal standard for quantitative studies.
Table 3.nih.govcaymanchem.comucl.ac.ukFreeze-Thaw and Benchtop Stability in Biological Samples
The evaluation of analyte stability in biological matrices under various handling and storage conditions is a critical component of bioanalytical method validation. Freeze-thaw and benchtop stability studies are performed to ensure that the concentration of the analyte remains unchanged during the periods of sample processing and temporary storage that mimic routine laboratory procedures. The use of a stable isotope-labeled internal standard (SIIS) like this compound is instrumental in these assessments, as it co-extracts with the analyte and compensates for variability, though the stability of the analyte itself must be independently established.
Research findings from liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays have provided detailed insights into the stability of asenapine in human plasma. In one comprehensive study, asenapine demonstrated robust stability under various conditions. nih.gov Spiked plasma samples were found to be stable for up to six freeze-thaw cycles when stored at -20°C. nih.gov The analyte also showed stability in controlled blank plasma for at least 24 hours at room temperature (approximately 25°C). nih.gov Further studies confirmed this stability, showing that asenapine was stable through three freeze-thaw cycles from -20°C to an ice-cold water bath. researchgate.net Benchtop stability in an ice-cold water bath was maintained for at least 6.8 hours. researchgate.net Another investigation noted that sample solutions were stable for up to 48 hours on the benchtop. oup.com When considering processed samples, the stability of asenapine in extracted plasma was maintained for 94 hours under refrigerated conditions (5°C) and for 75 hours at room temperature. nih.gov
The data below, derived from a study utilizing Asenapine-13C,d3 as the internal standard, quantifies the stability of asenapine in human plasma across different quality control concentrations. nih.gov The percent change in concentration after stress conditions remained within acceptable limits, confirming its stability.
| Storage Condition | Quality Control Level (ng/mL) | Mean Stability Sample (ng/mL) | Coefficient of Variation (CV %) | Change (%) |
|---|---|---|---|---|
| Benchtop Stability (24 h, 25°C) | 0.150 | 0.138 | 2.4 | -8.0 |
| 15.00 | 13.62 | 1.1 | -9.2 | |
| Freeze-Thaw Stability (6 cycles, -20°C) | 0.150 | 0.140 | 2.8 | -6.9 |
| 15.00 | 13.93 | 2.3 | -7.1 |
Long-Term Storage Conditions for Reference Material Integrity
Maintaining the integrity of analytical reference materials, including both the primary analyte (Asenapine Maleate) and its stable isotope-labeled internal standard (this compound), is paramount for ensuring the accuracy and reproducibility of quantitative bioanalytical methods over time. This requires establishing and adhering to validated long-term storage conditions.
For biological samples, studies have demonstrated that asenapine is stable for extended periods when stored at low temperatures. Spiked human plasma samples showed no evidence of degradation for up to 126 days when stored at either -20°C or -70°C. nih.gov This finding is crucial for clinical and pharmacokinetic studies where samples may need to be stored for several months before analysis.
| Storage Condition | Duration | Matrix | Result |
|---|---|---|---|
| -20°C | 126 Days | Human Plasma | No evidence of degradation |
| -70°C | 126 Days | Human Plasma | No evidence of degradation |
Regarding the neat reference standard material, regulatory filings for asenapine maleate indicate that adequate stability data support storage of the bulk drug substance at controlled room temperature (15°C to 30°C or 59°F to 86°F). fda.gov Commercial suppliers of Asenapine Maleate and its isotopically labeled analogues typically recommend storing the substance under the conditions specified in the Certificate of Analysis, which often involves refrigeration or freezing to ensure long-term integrity. lgcstandards.commedchemexpress.com For maximum preservation and to mitigate any potential for degradation over extended periods, analytical reference standards like this compound are commonly stored in a freezer at temperatures of -20°C or below, protected from light and moisture.
Preclinical Pharmacokinetic and Metabolic Pathway Elucidation Studies Enabled by Asenapine 13c,d3 Maleate
In Vitro Metabolic Profiling and Metabolite Identification Using Labeled Tracer
The use of a stable isotope-labeled tracer such as Asenapine-13C,d3 Maleate (B1232345) is fundamental to in vitro metabolic studies. It facilitates the confident identification of drug-related material against the complex background of a biological matrix.
Hepatic Microsomal and Hepatocyte Incubation Studies
To investigate the metabolic pathways of asenapine (B1667633), Asenapine-13C,d3 Maleate would be incubated with liver microsomes and hepatocytes from various species, including humans and common preclinical animal models like rats. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them ideal for studying Phase I metabolism. Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes, offering a more complete picture of hepatic metabolism.
In these experiments, the labeled compound is added to the incubation mixtures. At various time points, the reactions are stopped, and the samples are analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). The unique mass signature of this compound and its metabolites allows for their unambiguous detection.
Identification of Phase I (e.g., Oxidation, Hydroxylation) and Phase II (e.g., Glucuronidation, Sulfation) Metabolites
Through these in vitro systems, the primary metabolic transformations of asenapine are identified. The major metabolic routes for asenapine are direct glucuronidation and N-demethylation. nih.gov
Phase I Metabolism: This primarily involves oxidative reactions. Key Phase I metabolites identified through studies with labeled asenapine include:
N-desmethylasenapine: Formed by the removal of a methyl group.
11-hydroxyasenapine: Resulting from hydroxylation. nih.gov
Asenapine N-oxide: Formed through oxidation. nih.gov
Further oxidation can lead to dihydroxylated metabolites such as 10,11-dihydroxyasenapine and 10,11-dihydroxy-N-desmethylasenapine . nih.gov
Phase II Metabolism: This involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For asenapine, this is a major pathway.
Asenapine N+-glucuronide: This is the principal circulating metabolite, formed by direct glucuronidation of the asenapine molecule. nih.gov
Asenapine 11-O-sulfate: A notable circulating metabolite formed by sulfation. nih.gov
Conjugated metabolites of N-desmethylasenapine, such as N-desmethylasenapine-N-carbamoyl-glucuronide , are also significant. nih.gov
The use of this compound allows for the creation of a comprehensive metabolic map, distinguishing between numerous closely related metabolic products.
Table 1: Key Metabolites of Asenapine Identified Using Labeled Tracers
| Metabolite | Metabolic Pathway | Phase |
|---|---|---|
| Asenapine N+-glucuronide | Direct Glucuronidation | Phase II |
| N-desmethylasenapine | N-demethylation | Phase I |
| Asenapine 11-O-sulfate | Sulfation | Phase II |
| 11-hydroxyasenapine | Hydroxylation | Phase I |
| Asenapine N-oxide | Oxidation | Phase I |
| N-desmethylasenapine-N-carbamoyl-glucuronide | Conjugation | Phase II |
Elucidation of Enzyme Systems Involved in Asenapine Metabolism (e.g., Cytochrome P450 Isoenzymes, UGTs)
To identify the specific enzymes responsible for asenapine's metabolism, incubations are performed with specific recombinant human enzymes. Studies have shown that the primary metabolic pathways for asenapine are direct glucuronidation by UGT1A4 and oxidative metabolism by cytochrome P450 isoenzymes, predominantly CYP1A2. nih.govnih.gov Minor contributions to the oxidative metabolism are also made by CYP3A4 and CYP2D6. researchgate.net By using a labeled tracer like this compound, the turnover of the parent compound by each individual enzyme can be accurately measured, confirming their roles in its biotransformation.
Table 2: Enzyme Systems Involved in Asenapine Metabolism
| Enzyme | Family | Primary Role in Asenapine Metabolism |
|---|---|---|
| UGT1A4 | UDP-glucuronosyltransferase | Direct Glucuronidation |
| CYP1A2 | Cytochrome P450 | Oxidative Metabolism (Major) |
| CYP3A4 | Cytochrome P450 | Oxidative Metabolism (Minor) |
| CYP2D6 | Cytochrome P450 | Oxidative Metabolism (Minor) |
In Vivo Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Following in vitro characterization, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug. The administration of this compound to preclinical species such as rats allows for a detailed examination of its ADME properties. biotechfarm.co.il
Quantifying Parent Compound and Metabolite Exposure in Animal Tissues and Biofluids
For instance, studies in rats have determined the pharmacokinetic parameters of asenapine, showing a half-life of approximately 32.74 ± 7.51 hours, indicating slow elimination. nih.gov The analysis of plasma would reveal the relative abundance of circulating metabolites, such as asenapine N+-glucuronide and N-desmethylasenapine, confirming the in vitro findings in a whole organism context.
Investigating Tissue Distribution and Elimination Pathways
Tissue distribution studies are performed to understand where the drug and its metabolites accumulate in the body. Following administration of the labeled compound, concentrations in key organs and tissues (e.g., brain, liver, kidneys, lungs) are measured. Biodistribution studies in rats have indicated a preferential distribution of asenapine to highly perfused organs. nih.gov
The analysis of urine and feces is crucial for determining the routes and extent of excretion. Studies with radiolabeled asenapine have shown that the drug and its metabolites are eliminated through both renal and fecal pathways. nih.gov Approximately 50% of the radioactive dose was recovered in urine and about 40% in feces, with the parent asenapine compound detected only in the feces. nih.gov The major excretory metabolite was identified as asenapine N+-glucuronide. nih.gov The use of this compound in preclinical models would allow for a similar mass balance and excretion profile to be established, confirming the primary elimination routes for the drug and its biotransformation products.
Excretion Balance Studies for Labeled Asenapine Maleate
Excretion balance studies are fundamental in determining the routes and extent of elimination of a drug and its metabolites from the body. The use of an isotopically labeled compound like this compound is critical for accurately quantifying the total drug-related material recovered in urine and feces.
In preclinical animal models, an excretion balance study with this compound would involve administering a single dose of the labeled compound and then collecting urine and feces over a defined period until the radioactivity levels return to baseline. This allows for the determination of the primary route of excretion. Based on human studies with [14C]-asenapine, where approximately 90% of the radioactive dose was recovered, with about 50% in urine and 40% in feces, a similar pattern would be anticipated in preclinical species. nih.govpsychopharmacologyinstitute.com Unchanged asenapine is expected to be found only in feces. nih.gov
Table 1: Hypothetical Excretion Balance of this compound in a Preclinical Model
| Route of Excretion | Percentage of Administered Dose Recovered |
| Urine | ~50% |
| Feces | ~40% |
| Total Recovery | ~90% |
This table is illustrative and based on data from human studies with [14C]-asenapine.
Mechanistic Pharmacokinetic Studies Utilizing Stable Isotope Tracers
Stable isotope tracers like this compound are invaluable tools for conducting mechanistic pharmacokinetic studies. They enable precise assessment of bioavailability, clearance mechanisms, and metabolic pathways without the confounding factors of endogenous substances.
Assessment of Bioavailability and Clearance Mechanisms in Preclinical Species
The absolute bioavailability of a drug is a critical parameter, and stable isotope tracers offer a robust method for its determination. In a typical preclinical study, a non-labeled version of asenapine would be administered orally, followed by an intravenous administration of this compound. By measuring the plasma concentrations of both the labeled and unlabeled drug over time, the absolute bioavailability can be calculated with high accuracy. Asenapine is known to have low oral bioavailability, which is less than 2% when swallowed as a conventional tablet. psychopharmacologyinstitute.com
Investigation of Species-Specific Metabolic Differences
Understanding species-specific differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. The use of this compound in various preclinical species (e.g., rats, dogs) allows for a detailed comparison of metabolic profiles.
Following administration of the labeled compound, plasma, urine, and feces can be analyzed by high-resolution mass spectrometry to identify and quantify the metabolites. In humans, the major circulating metabolite is asenapine N+-glucuronide, with other metabolites including N-desmethylasenapine and asenapine 11-O-sulfate. nih.gov Preclinical studies with this compound would aim to determine if a similar metabolic profile exists in the chosen animal models. Any significant differences in the types or quantities of metabolites would be critical for assessing the relevance of the preclinical models for human risk assessment. Chronic treatment with asenapine in rats has been shown to down-regulate certain cytochrome P450 enzymes, which could impact its own metabolism over time. nih.gov
Table 2: Major Metabolites of Asenapine Identified in Human Plasma and Excreta
| Compound Name |
| Asenapine |
| Asenapine N+-glucuronide |
| N-desmethylasenapine |
| N-desmethylasenapine-N-carbamoyl-glucuronide |
| Asenapine 11-O-sulfate |
| 11-hydroxyasenapine |
| 10,11-dihydroxy-N-desmethylasenapine |
| 10,11-dihydroxyasenapine |
| N-formylasenapine |
| Asenapine N-oxide |
This table lists metabolites identified in human studies with [14C]-asenapine and would be the basis for investigation in preclinical species using a stable isotope-labeled version. nih.govresearchgate.net
Advanced Research Applications and Future Directions for Asenapine 13c,d3 Maleate
Application in Quantitative Proteomics and Metabolomics for Drug Discovery
The integration of stable isotope labeling with metabolomics provides solutions to major challenges in the field, including metabolite identification, quantification, and flux analysis. nih.govtandfonline.com In drug discovery, understanding the metabolic fate of a new chemical entity is crucial. Asenapine-13C,d3 Maleate (B1232345) serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify asenapine (B1667633) in biological matrices like plasma. xjtu.edu.cn
The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis. metsol.com Because Asenapine-13C,d3 Maleate is chemically identical to the unlabeled drug, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. However, its increased mass allows it to be detected on a separate mass channel. By adding a known amount of the labeled standard to a sample, any variability during sample extraction, handling, or analysis can be normalized, leading to highly accurate and precise quantification of the unlabeled drug. xjtu.edu.cnnih.gov
This precise quantification is foundational to metabolomics studies that map a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmusechem.com By accurately measuring the concentration of the parent drug over time, researchers can build robust pharmacokinetic models essential for drug development.
Table 1: Example LC-MS/MS Parameters for Quantitative Analysis
Role in Non-Clinical Drug-Drug Interaction Studies (DDI) at the Metabolic Level
Regulatory agencies require thorough investigation of a new drug's potential to interact with other medications. These drug-drug interactions (DDIs) often occur at the metabolic level, where one drug inhibits or induces the activity of cytochrome P450 (CYP) enzymes responsible for metabolizing another drug. mdpi.com Asenapine is primarily metabolized by CYP1A2, with minor contributions from other enzymes like CYP2D6. nih.govmdpi.com It is also a known inhibitor of CYP2D6. nih.gov
This compound is a powerful tool for dissecting these interactions in non-clinical studies. In a typical in-vitro DDI study using human liver microsomes, researchers can assess the impact of a co-administered drug on asenapine metabolism. By using a mixture of unlabeled asenapine and labeled this compound, it is possible to precisely track the formation of metabolites from each source. This approach allows for the clear differentiation of metabolic pathways and the quantification of inhibitory or inductive effects caused by the interacting drug. For example, co-incubation with a strong CYP1A2 inhibitor like fluvoxamine (B1237835) would be expected to significantly decrease the metabolism of asenapine. nih.gov Using a labeled tracer like this compound allows for precise measurement of this inhibition.
Table 2: Key Metabolic Pathways and Interactors for Asenapine
Development of Novel Assay Platforms for High-Throughput Screening in Preclinical Research
High-throughput screening (HTS) allows researchers to test thousands of compounds for biological activity, accelerating the early stages of drug discovery. nih.gov HTS assays are used to identify potential drug candidates that modulate a specific target, such as an enzyme or receptor. The development of robust and reliable HTS assays is critical, and the use of stable isotope-labeled compounds can significantly enhance assay quality, particularly for screens that rely on mass spectrometry for detection.
In the context of asenapine, an HTS campaign could be designed to screen a chemical library for novel inhibitors of its primary metabolizing enzyme, CYP1A2. In such an assay, human liver microsomes would be incubated with asenapine and individual library compounds in multi-well plates. After the reaction, this compound would be added to every well as an internal standard just before quenching the reaction and preparing the samples for LC-MS/MS analysis. This ensures that any well-to-well variability in sample processing or instrument response is normalized, allowing for the accurate identification of true "hits"—compounds that genuinely inhibit asenapine metabolism. nih.gov
Table 3: Hypothetical HTS Workflow for Identifying Asenapine Metabolism Inhibitors
Emerging Trends in Stable Isotope Labeling for Pharmaceutical Sciences
The field of pharmaceutical sciences is continually evolving, with stable isotope labeling playing an increasingly sophisticated role. The use of compounds like this compound aligns with several emerging trends that are pushing the boundaries of drug discovery and development. musechem.com
One major trend is the expansion of metabolomics and flux analysis, where stable isotopes are used not just for quantification but to trace the dynamic flow of molecules through metabolic networks. nih.govtandfonline.com This "systems biology" approach provides a more holistic understanding of a drug's effect on cellular metabolism. Another trend is the use of late-stage isotope incorporation, which allows for the efficient labeling of complex molecules without having to perform a full multi-step synthesis, saving time and resources. x-chemrx.com Furthermore, there is growing interest in using deuterium (B1214612) labeling to intentionally alter a drug's metabolic profile—the "deuterium kinetic isotope effect"—to create more stable and effective medicines. musechem.comx-chemrx.com
These advancements, coupled with improvements in analytical instrumentation and data processing software, are enabling researchers to ask more complex questions about drug safety and efficacy earlier in the development pipeline. nih.govnih.gov
Table 4: Emerging Trends in Stable Isotope Labeling
Table of Mentioned Compounds
Q & A
Q. How can computational modeling improve the design of Asenapine- Maleate formulations?
- Methodological Answer : Use Aspen Plus or similar software to simulate reactive distillation processes. Validate models with experimental data on reaction stages (e.g., 17 theoretical stages) and reboiler duty (250 Cal/sec). Optimize feed ratios and pressure (0.1 MPa) to maximize yield and purity .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting results in isotopic enrichment assays?
- Methodological Answer : Replicate experiments using orthogonal techniques (e.g., NMR for deuterium vs. IRMS for ). Perform error propagation analysis to distinguish systematic errors (e.g., calibration drift) from random errors (pipetting variability). Cross-validate with primary reference standards traceable to NIST .
Q. Q. What statistical methods are appropriate for analyzing dose-response data involving Asenapine- Maleate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
